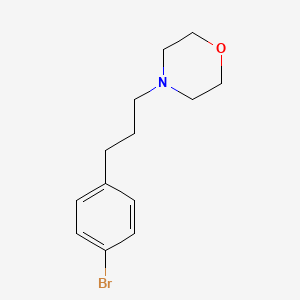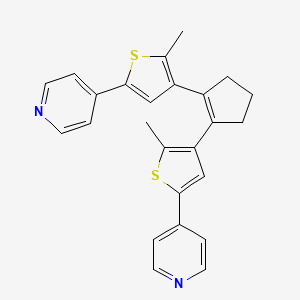
5'-Hexyl-2,2'-bithiophene-5-carbaldehyde
Übersicht
Beschreibung
5’-Hexyl-2,2’-bithiophene-5-carbaldehyde is an organic compound belonging to the class of bithiophenes It is characterized by the presence of a hexyl group attached to the bithiophene core and an aldehyde functional group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Hexyl-2,2’-bithiophene-5-carbaldehyde typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Stille coupling reaction, where a stannylated thiophene derivative reacts with a halogenated thiophene in the presence of a palladium catalyst.
Introduction of the Hexyl Group: The hexyl group can be introduced via a Grignard reaction, where a hexylmagnesium bromide reacts with the bithiophene core.
Formylation: The aldehyde group is introduced through a Vilsmeier-Haack reaction, where the bithiophene derivative reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of 5’-Hexyl-2,2’-bithiophene-5-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: 5’-Hexyl-2,2’-bithiophene-5-carbaldehyde can undergo oxidation reactions to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5’-Hexyl-2,2’-bithiophene-5-carboxylic acid.
Reduction: 5’-Hexyl-2,2’-bithiophene-5-methanol.
Substitution: Various halogenated derivatives of 5’-Hexyl-2,2’-bithiophene-5-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
5’-Hexyl-2,2’-bithiophene-5-carbaldehyde has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Material Science: The compound is utilized in the synthesis of conjugated polymers and small molecules for use in light-emitting diodes (LEDs) and solar cells.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Research: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5’-Hexyl-2,2’-bithiophene-5-carbaldehyde in organic electronics involves its ability to facilitate charge transport through π-π stacking interactions. The hexyl group enhances solubility and processability, while the aldehyde group allows for further functionalization. In biological applications, the compound may interact with cellular targets through its electrophilic aldehyde group, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-Hexyl-2,2’-bithiophene: Lacks the aldehyde group, leading to different reactivity and applications.
2,2’-Bithiophene-5-carboxaldehyde: Lacks the hexyl group, affecting solubility and electronic properties.
5-Hexyl-2-thiopheneboronic acid pinacol ester: Contains a boronic acid ester group, used in different coupling reactions.
Uniqueness: 5’-Hexyl-2,2’-bithiophene-5-carbaldehyde is unique due to the presence of both the hexyl and aldehyde groups, which confer distinct solubility, reactivity, and electronic properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other applications.
Eigenschaften
IUPAC Name |
5-(5-hexylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OS2/c1-2-3-4-5-6-12-7-9-14(17-12)15-10-8-13(11-16)18-15/h7-11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOGZRVSDXAVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B3146838.png)



